
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a chemical compound with diverse applications in scientific research. It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide spectrum of biological properties . Quinazolines possess antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique can also be used to determine the molecular structure .Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Scientific Research Applications
Potential as an Anticancer Agent
One notable area of application for derivatives of quinolinone compounds, closely related to 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, is in cancer research. Specifically, derivatives such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers with significant efficacy in human breast and other mouse xenograft cancer models due to their excellent blood-brain barrier penetration (Sirisoma et al., 2009). This suggests that structurally similar compounds may also hold promise as anticancer agents, highlighting the importance of further investigation into their potential therapeutic applications.
Fluorescence Derivatization for High-Performance Liquid Chromatography
Another significant application is in the field of analytical chemistry, where derivatives such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride have been found to serve as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) (Yoshida et al., 1992). This application is particularly important for the accurate and sensitive detection of primary and secondary alcohols in various samples, demonstrating the compound's versatility in analytical methodologies.
Inhibition of Tubulin Polymerization
Compounds structurally related to this compound have been explored for their ability to inhibit tubulin polymerization, a mechanism of action that is of interest for the development of anticancer therapies. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have shown a range of activities from inhibiting cell growth in human breast cancer cells to disrupting microtubule assembly, comparable to the effects of colchicine (Gastpar et al., 1998). This suggests potential for compounds like this compound to be developed into novel agents that target the microtubule network in cancer cells.
Antioxidant Properties
The search for effective antioxidants is crucial in the fight against oxidative stress-related diseases. Compounds such as ethoxyquin and its analogues, which share functional groups with this compound, have been assessed for their antioxidant capacity. These studies have found that such compounds can act as efficient inhibitors of peroxidation, potentially due to their ability to quench peroxyl radicals and regenerate active antioxidants across lipid-aqueous interfaces (Kumar et al., 2007). This highlights the compound's potential as a foundation for developing new antioxidants.
properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-3-10-21-12-18(19(22)16-11-13(20)4-9-17(16)21)26(23,24)15-7-5-14(25-2)6-8-15/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXXKLHRGWKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

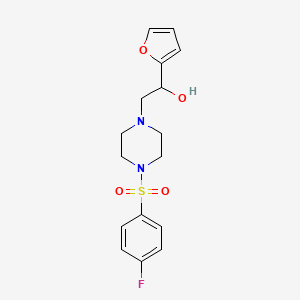
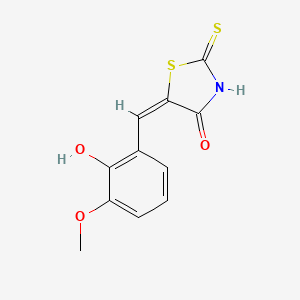
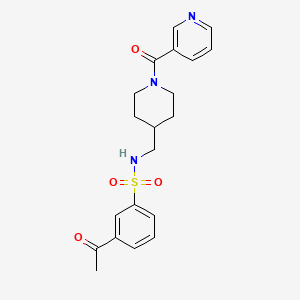
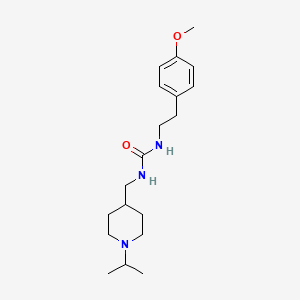
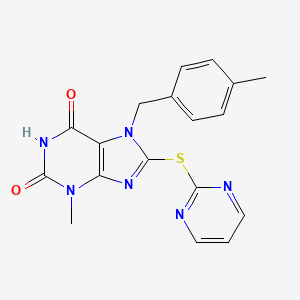
![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)

![2-[2-[[1-Oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]ethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2441149.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)